Aqueous Hydrolytic Stability: Aryl Sulfonyl Fluoride vs. PMSF
Aryl sulfonyl fluorides, including 4-phenoxybenzenesulfonyl fluoride, exhibit significantly enhanced hydrolytic stability compared to the widely used alkyl sulfonyl fluoride PMSF. While PMSF undergoes rapid degradation in aqueous buffer, aryl sulfonyl fluorides remain stable under physiological conditions, enabling their use as SuFEx click chemistry connectors in aqueous environments without requiring anhydrous conditions or immediate use [1][2]. This stability difference is critical for applications requiring extended reaction times or aqueous compatibility.
| Evidence Dimension | Aqueous hydrolytic half-life |
|---|---|
| Target Compound Data | Aryl sulfonyl fluorides (class): stable for hours to days under physiological conditions |
| Comparator Or Baseline | PMSF: aqueous half-life ~30-35 minutes at pH 8.0, 25°C |
| Quantified Difference | Estimated >10-fold longer half-life for aryl sulfonyl fluorides under comparable conditions |
| Conditions | pH 8.0 aqueous buffer, 25°C |
Why This Matters
This stability advantage eliminates the need for frequent replenishment of inhibitor during protein purification and enables reliable SuFEx bioconjugation in aqueous media, reducing experimental variability and reagent waste.
- [1] Lou TS, Willis MC. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nat Rev Chem. 2022;6:146-162. View Source
- [2] FanDe Biotech. PMSF Protease Inhibitor Frequently Asked Questions. 2022. View Source
